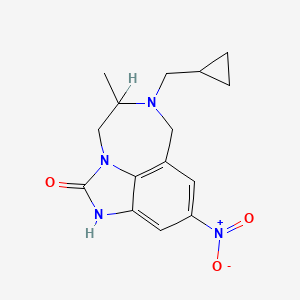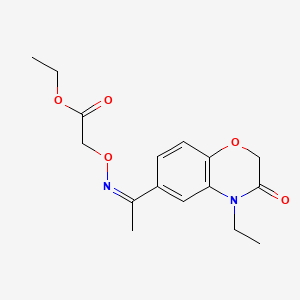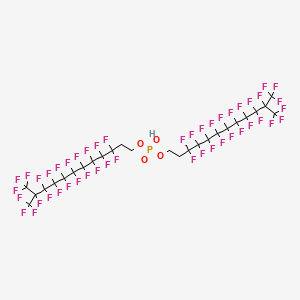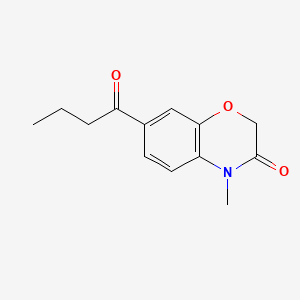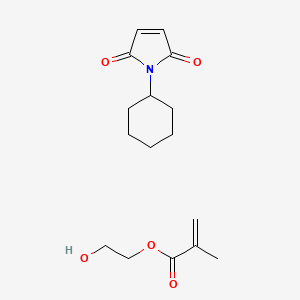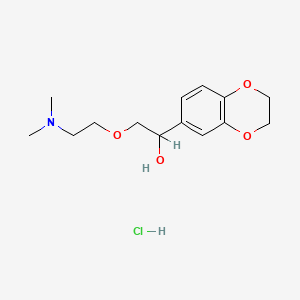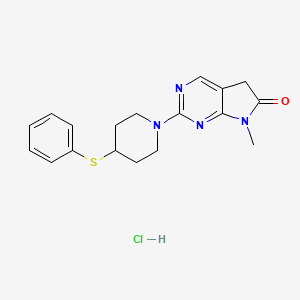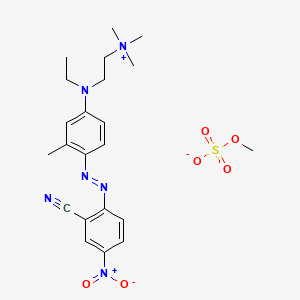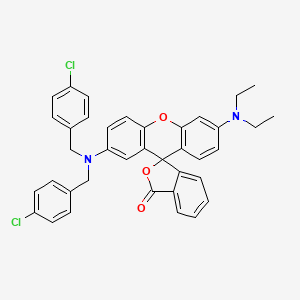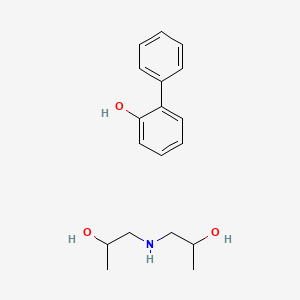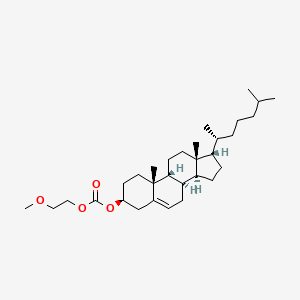
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate is a chemical compound with the molecular formula C31H52O4 and a molecular weight of 488.7422 It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-methoxyethyl carbonate
准备方法
The synthesis of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol (cholesterol) with 2-methoxyethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.
化学反应分析
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with LiAlH4 will regenerate the original cholesterol.
科学研究应用
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to cholesterol metabolism and its derivatives. It serves as a model compound to understand the behavior of cholesterol esters in biological systems.
Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle. The carbonate ester linkage can be hydrolyzed in vivo to release active cholesterol, which may have implications in treating cholesterol-related disorders.
Industry: It is used in the formulation of certain cosmetic products, where it acts as an emollient and stabilizer.
作用机制
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate involves its hydrolysis to release cholesterol and 2-methoxyethanol. The released cholesterol can then participate in various biological pathways, including membrane synthesis and hormone production. The molecular targets include enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol ester hydrolase (CEH).
相似化合物的比较
Similar compounds to Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate include other cholesterol esters such as:
Cholesteryl acetate: An ester of cholesterol with acetic acid, used in similar applications but with different hydrolysis properties.
Cholesteryl oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets within cells.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid, used in studies of lipid metabolism.
This compound is unique due to the presence of the 2-methoxyethyl carbonate group, which imparts different chemical and biological properties compared to other cholesterol esters .
属性
CAS 编号 |
40228-74-8 |
|---|---|
分子式 |
C31H52O4 |
分子量 |
488.7 g/mol |
IUPAC 名称 |
[(3S,8R,9R,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methoxyethyl carbonate |
InChI |
InChI=1S/C31H52O4/c1-21(2)8-7-9-22(3)26-12-13-27-25-11-10-23-20-24(35-29(32)34-19-18-33-6)14-16-30(23,4)28(25)15-17-31(26,27)5/h10,21-22,24-28H,7-9,11-20H2,1-6H3/t22-,24+,25-,26+,27+,28-,30+,31-/m1/s1 |
InChI 键 |
ZKVYTLIHPTTXDU-OXOKZELFSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCOC)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



